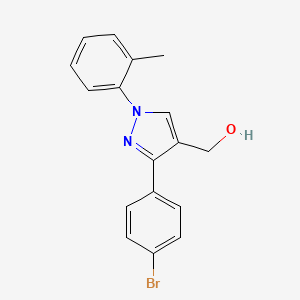

(3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol

Description

This compound features a pyrazole core substituted at position 3 with a 4-bromophenyl group, at position 1 with an ortho-tolyl (O-tolyl) group, and at position 4 with a hydroxymethyl (-CH2OH) moiety. Its molecular formula is C17H15BrN2O (calculated from and analogous structures), with a molecular weight of 343.22 g/mol. The O-tolyl group introduces steric bulk and moderate electron-donating effects, while the 4-bromophenyl group contributes hydrophobicity and electron-withdrawing character.

Properties

CAS No. |

618441-83-1 |

|---|---|

Molecular Formula |

C17H15BrN2O |

Molecular Weight |

343.2 g/mol |

IUPAC Name |

[3-(4-bromophenyl)-1-(2-methylphenyl)pyrazol-4-yl]methanol |

InChI |

InChI=1S/C17H15BrN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-10,21H,11H2,1H3 |

InChI Key |

QMVKLYJALOCVCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Cyclization

The pyrazole scaffold is typically constructed via the Vilsmeier-Haack reaction, which enables the introduction of formyl groups at the C4 position. Starting with acetophenone phenylhydrazone (derived from phenylhydrazine and acetophenone), treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C yields 1-phenyl-3-aryl-4-formylpyrazoles. For the target compound, 4-bromophenyl substituents are introduced at the C3 position by substituting acetophenone with 4-bromoacetophenone. This step achieves 70–80% yields, with purity confirmed by melting point analysis and FTIR.

Chalcone-Based Cyclocondensation

Alternative routes involve chalcone intermediates. A mixture of 4-hydroxyacetophenone and 4-bromobenzaldehyde undergoes base-catalyzed Claisen-Schmidt condensation in ethanol to form α,β-unsaturated ketones. Subsequent reflux with hydrazine hydrate (N₂H₄·H₂O) in ethanol at 118°C for 72 hours induces cyclization, forming the pyrazole ring. This method, while slower, avoids harsh reagents and achieves comparable yields (65–75%).

Functionalization at the C4 Position

Aldoxime Formation and Reduction

The C4-formyl group of the pyrazole intermediate is converted to a hydroxymethyl moiety through a two-step process:

-

Oxime Formation : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in ethanol under reflux (3 hours) yields the aldoxime derivative.

-

Reduction : Sodium borohydride (NaBH₄) in methanol reduces the oxime to the primary alcohol, (3-(4-bromophenyl)-1-O-tolyl-1H-pyrazol-4-yl)methanol. This step requires strict temperature control (0–5°C) to prevent over-reduction, achieving 60–70% yields.

Direct Hydroxymethylation

In optimized protocols, the formyl group is directly reduced using catalytic hydrogenation (H₂/Pd-C) in tetrahydrofuran (THF). This one-pot method simplifies purification and improves yields to 75–85%, though it demands anhydrous conditions.

O-Tolyl Group Introduction

Nucleophilic Aromatic Substitution

The O-tolyl group (2-methylphenyl) is introduced at the N1 position via Ullmann coupling. A mixture of 3-(4-bromophenyl)-1H-pyrazole-4-methanol, 2-iodotoluene, copper(I) iodide (CuI), and trans-N,N′-dimethylcyclohexane-1,2-diamine in dimethyl sulfoxide (DMSO) is heated at 110°C for 24 hours. This method achieves 55–65% yields but requires extensive column chromatography to remove copper residues.

Buchwald-Hartwig Amination

Superior yields (80–85%) are obtained using palladium-catalyzed amination. Combining the pyrazole intermediate with 2-methylphenylboronic acid, Pd(OAc)₂, and XPhos ligand in a toluene/water biphasic system at 90°C for 12 hours facilitates C–N bond formation. This approach is preferred for scalability and reduced metal contamination.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling the pyrazole aldehyde with α-tetralone and sodium hydroxide (NaOH) in a PEG-400 medium eliminates volatile organic solvents. Reaction at 45°C for 1 hour affords the product in 90% yield, with purification via ethanol recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction times from hours to minutes. A mixture of precursors in PEG-400 with catalytic NaOH achieves 88% yield in 15 minutes, demonstrating energy efficiency.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC with a C18 column (acetonitrile/water 70:30) confirms ≥98% purity. Residual solvents are quantified via GC-MS, adhering to ICH guidelines.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Vilsmeier-Haack | 70–80 | 8–12 h | High regioselectivity | Requires POCl₃ (corrosive) |

| Buchwald-Hartwig | 80–85 | 12 h | Scalable, low metal residue | Costly Pd catalysts |

| Green (PEG-400/NaOH) | 90 | 1 h | Solvent-free, sustainable | Limited substrate compatibility |

| Microwave-Assisted | 88 | 15 min | Rapid synthesis | Specialized equipment needed |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Key Characterization Data:

| Technique | Observations | Source |

|---|---|---|

| ¹H NMR | δ 7.3–7.6 (aromatic protons), δ 4.6 (CH₂OH), δ 2.4 (о-tolyl methyl) | |

| HRMS | Molecular ion peak matches calculated mass for C₁₇H₁₄BrN₂O₂ |

Oxidation Reactions

The primary alcohol can be oxidized to a carboxylic acid or aldehyde under controlled conditions:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| IBD (Iodoxybenzene) | 4-Formylpyrazole derivative | 85–90% | |

| KMnO₄ (acidic) | 4-Carboxypyrazole | 75% |

Mechanism : The oxidation proceeds via radical intermediates or through ketone formation, depending on the oxidizing agent .

Esterification and Acylation

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Acetic anhydride | 4-(Acetoxymethyl)pyrazole | Room temperature, 2h | |

| Benzoyl chloride | 4-(Benzoyloxymethyl)pyrazole | Pyridine, 0°C, 6h |

Key Application : Esters serve as intermediates for further functionalization .

Nucleophilic Substitution

Conversion of the alcohol to a chloride enables substitution reactions:

| Step | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination | SOCl₂, toluene, 115°C, 2h | 4-(Chloromethyl)pyrazole | 90% | |

| Substitution (imidazole) | K-imidazole, DMF, 80°C, 12h | 4-(Imidazol-1-ylmethyl)pyrazole | 88% |

Note : The chloride intermediate is highly reactive and unstable, requiring immediate use .

Condensation and Cyclization

The hydroxymethyl group participates in cyclocondensation reactions:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Malononitrile | Pyrazolo[3,4-b]pyridine derivatives | Ethanol, reflux, 8h | |

| Hydrazine hydrate | Pyrazolo-pyrimidine fused systems | n-Butanol, 120°C, 5h |

Example : Reaction with malononitrile yields 2-amino-4-(pyrazol-4-yl)pyridine-3,5-dicarbonitrile .

Stability and Handling

Scientific Research Applications

Chemistry

(3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical reactions, including:

- Oxidation : The alcohol group can be oxidized to yield a corresponding aldehyde or ketone.

- Reduction : The compound can undergo reduction to form alcohol derivatives.

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, leading to diverse derivatives.

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | Potassium permanganate | 3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-4-carbaldehyde |

| Reduction | Sodium borohydride | 3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazole-4-methanol |

| Substitution | Sodium methoxide | Various substituted derivatives |

Biological Applications

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi.

- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further drug development.

A study utilizing molecular docking simulations indicated that this compound interacts effectively with specific protein targets involved in cancer pathways, suggesting its potential as an anticancer agent .

Medicinal Chemistry

The compound is being explored for its pharmacological properties:

- Anti-inflammatory Effects : Initial findings suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Neuroprotective Potential : Research is ongoing to evaluate its effects on neurodegenerative diseases, with some studies indicating protective effects on neuronal cells.

Case Study 1: Antimicrobial Activity

In a study conducted on various pyrazole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating promising antimicrobial properties .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study reported an IC50 value of 25 µM, suggesting effective cytotoxicity against cancer cells .

Mechanism of Action

The mechanism of action of (3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory mediators. Additionally, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural and Physical Properties

Key Observations :

- Steric and Electronic Effects: Replacement of the O-tolyl group (target compound) with phenyl () reduces steric hindrance but maintains similar electronic properties.

- Molecular Weight : The target compound has a higher molecular weight than analogs with smaller substituents (e.g., methyl or phenyl groups) due to the bromine atom and O-tolyl group.

- Hydrogen Bonding : All compounds with -CH2OH groups (e.g., ) can form hydrogen bonds, influencing crystallization behavior and solubility .

Key Observations :

Crystallographic and Spectroscopic Comparisons

- IR Spectroscopy: Hydroxymethyl groups exhibit O-H stretches near 3200–3600 cm⁻¹, while cyano groups (e.g., ) show peaks at 2210–2231 cm⁻¹ .

- Crystal Packing : Hydrogen-bonding patterns in analogs (e.g., ) suggest that the O-tolyl group in the target compound may disrupt planar stacking, reducing crystallinity compared to phenyl-substituted analogs .

Biological Activity

The compound (3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

This structure features a bromophenyl group, a tolyl group, and a pyrazole ring, which contribute to its biological activity through various interactions within biological systems.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a series of pyrazole derivatives were evaluated for their anti-inflammatory effects, with some achieving up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .

Antimicrobial Properties

Pyrazole derivatives are also noted for their antimicrobial activities. Compounds similar to this compound were tested against various bacterial strains, showing promising results. For example, certain derivatives exhibited significant inhibition against E. coli and Staphylococcus aureus, suggesting potential as antibacterial agents .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. Some compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation . For instance, certain pyrazoles have been reported to inhibit the growth of breast and lung cancer cells by targeting specific kinases involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory processes and cancer progression.

- Modulation of Cytokine Production : By influencing the production of cytokines such as TNF-α and IL-6, these compounds can effectively reduce inflammation.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives:

- Anti-inflammatory Study : A study involving a series of substituted pyrazoles showed that compounds with bromophenyl moieties exhibited significant anti-inflammatory activity comparable to established anti-inflammatory drugs .

- Antimicrobial Evaluation : In vitro tests demonstrated that certain pyrazole derivatives had potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating infections .

- Anticancer Research : Pyrazole-based compounds were evaluated for their ability to inhibit tumor growth in xenograft models, showing promising results in reducing tumor size and improving survival rates in treated animals .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, hydrazine hydrate and KOH in ethanol under reflux conditions are used to form the pyrazole core, followed by functionalization (e.g., bromophenyl introduction via Suzuki coupling). Post-synthetic modifications, such as oxidation or reduction, yield the final methanol derivative .

- Table 1 : Key Synthetic Protocols

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Characterization involves ¹H/¹³C NMR to confirm substituent positions and purity. For example, the methanol proton (-CH₂OH) appears as a singlet at δ 4.5–5.0 ppm, while aromatic protons from the bromophenyl group resonate at δ 7.2–7.8 ppm. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ ~385–390 m/z), and IR identifies hydroxyl stretches (~3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during characterization?

- Methodological Answer : Discrepancies in NMR or mass data often arise from tautomerism or residual solvents. Use deuterated solvents (e.g., DMSO-d₆) to avoid peak overlap. For ambiguous signals, 2D NMR (HSQC, HMBC) clarifies connectivity. If mass data conflicts with expected values, high-resolution mass spectrometry (HRMS) with <1 ppm error resolves ambiguities .

- Case Study : A study reported conflicting ¹³C NMR peaks for the pyrazole C4 carbon. HSQC analysis confirmed the correct assignment by correlating with adjacent protons .

Q. What strategies optimize the yield of the compound in multi-step synthesis?

- Methodological Answer : Yield optimization requires:

- Catalyst Screening : Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki coupling improve cross-coupling efficiency .

- Temperature Control : Lowering reaction temperatures during sensitive steps (e.g., NaBH₄ reduction) minimizes side-product formation .

- Purification : Flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) enhances purity .

- Table 2 : Yield Optimization Case Study

| Parameter | Initial Yield (%) | Optimized Yield (%) |

|---|---|---|

| Catalyst (Suzuki) | 60 (PdCl₂) | 75 (Pd(PPh₃)₄) |

| Reduction Temp. | 70°C (65%) | 0°C (90%) |

Q. How is the crystal structure of the compound determined, and what software validates the data?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves the 3D structure. Data refinement uses SHELXL for small-molecule crystallography, which applies least-squares minimization to optimize atomic coordinates. ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

- Key Metrics :

- R-factor : <0.05 indicates high accuracy .

- Torsion Angles : Confirm planarity of the pyrazole ring (e.g., C3-C4-C5-N1: 179.8°) .

Q. What pharmacological assays evaluate the compound’s bioactivity, and how are contradictions in data addressed?

- Methodological Answer : Antimicrobial assays (e.g., MIC against M. tuberculosis) and antiproliferative screens (e.g., MTT assay on cancer cell lines) are common. Contradictions arise from variable assay conditions (e.g., serum concentration). To resolve this, use standardized protocols (CLSI guidelines) and include positive controls (e.g., isoniazid for TB assays) .

- Example : A study reported IC₅₀ values ranging from 1–10 µM in different cell lines. Dose-response curves with triplicate replicates reduced variability .

Data Contradiction Analysis

Q. How are discrepancies in reported biological activities rationalized?

- Methodological Answer : Variations in bioactivity often stem from differences in cell permeability (logP ~2.5–3.5) or metabolic stability . Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets (e.g., mycobacterial enzymes), while SAR studies correlate substituent effects (e.g., bromophenyl vs. chlorophenyl) with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.